H-Tyr(Bzl)-OMe.HCl
Overview
Description
H-Tyr(Bzl)-OMe is a thermoreversible, o-benzyl-l-tyrosine that has been shown to form supramolecular structures in solvents . It can also be used as a catalyst for organic reactions . This compound is soluble in organic solvents and forms crystals with a monoclinic crystal system .
Synthesis Analysis
The synthesis of H-Tyr(Bzl)-OMe involves the use of Boc-Tyr(Bzl)-d-Ala-Gly-Phe-NH . The compound is dissolved in a 1:1 TFA/DCM mixture, and the reaction progress is monitored using TLC . The synthesis involves the use of diverse coupling reagents such as carbodiimide-based reagents .Molecular Structure Analysis
The molecular structure of H-Tyr(Bzl)-OMe is complex. It is a derivative of tyrosine, a naturally occurring amino acid . The compound has a benzyl group attached to the tyrosine molecule, which contributes to its unique properties .Chemical Reactions Analysis
The chemical reactions involving H-Tyr(Bzl)-OMe are complex and involve several steps. The compound is known to form supramolecular structures in solvents, which suggests that it undergoes self-assembly or aggregation reactions . It can also act as a catalyst for organic reactions .Physical And Chemical Properties Analysis
H-Tyr(Bzl)-OMe.HCl has a molecular weight of 397.9 . It is soluble in organic solvents and forms crystals with a monoclinic crystal system .Scientific Research Applications
Biological Activity Studies
- Study on Chemotactic Response and Enzyme Release: A study involving analogs including for-Met-Tyr(Bzl)-Phe-OMe examined the impact of bulky protecting groups on human neutrophils. Results indicated that these compounds did not trigger a significant chemotactic response but did enhance superoxide anion production and lysozyme release (Cavicchioni et al., 2002).
Peptide Synthesis and Applications
Synthesis of Antigenic Heptapeptide
A study involving the synthesis of a heptapeptide, including Tyr(Bzl)-OMe, for immunization experiments demonstrated the utility of such compounds in the development of synthetic peptides for biological studies (Meldal, 1986).
Synthesis of Pharmaceutical Peptides
Research on the synthesis of [1-L-penicillamine,4-L-leucine]oxytocin included Z-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2, demonstrating the role of such compounds in pharmaceutical peptide development (Ferger & Chan, 1975).
Hydrothermal Carbonization
- Study on Hydrothermal Carbonization of Olive Mill Wastewater: This study identified various organic compounds, including hydroxy-tyrosol (OH-Tyr) and tyrosol (Tyr), in the context of hydrothermal carbonization, highlighting the broader application of such compounds in environmental research (Poerschmann et al., 2013).
Material Science and Nanotechnology
- Development of Hydrogels Incorporating Carbon Nanomaterials: A study explored the self-assembly of aromatic amino acid derivatives, including Tyr(Bzl), into hydrogels for drug delivery applications. This research underscores the potential of such compounds in the field of material science and nanotechnology (Guilbaud-Chéreau et al., 2019).
Additional Research Applications
Investigation of Side Reactions in Peptide Synthesis
Research has been conducted on the alkaline saponification of Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-L-Met-OMe, shedding light on side reactions in peptide synthesis (Voelter & Altenburg, 1983).
Studies in Organic Chemistry
Investigations into the synthesis of N-fluorenylmethoxycarbonyl-O-benzyl tyrosine have been conducted, demonstrating the significance of compounds like Tyr(Bzl) in organic chemistry (Wei Yun-yang, 2006).
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKXGACPIPNLEL-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr(Bzl)-OMe.HCl | |
CAS RN |
34805-17-9 | |
Record name | 34805-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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